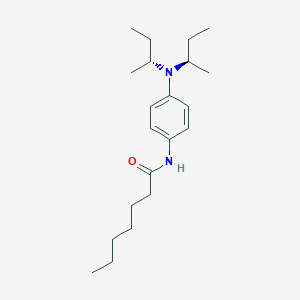

Heptanamide, N-(4-(bis(1-methylpropyl)amino)phenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Heptanoyl-N’,N’-di-sec-butil-p-fenilendiamina es un compuesto orgánico que pertenece a la clase de las fenilendiaminas. Se caracteriza por la presencia de un grupo heptanoílo y dos grupos sec-butilo unidos a los átomos de nitrógeno de un núcleo de p-fenilendiamina. Este compuesto es conocido por sus propiedades antioxidantes y se utiliza en diversas aplicaciones industriales para evitar la degradación de los materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-Heptanoyl-N’,N’-di-sec-butil-p-fenilendiamina generalmente implica la acilación de N,N’-di-sec-butil-p-fenilendiamina con cloruro de heptanoílo. La reacción se lleva a cabo en presencia de una base, como piridina o trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o cloroformo a temperatura ambiente.

Métodos de producción industrial

A escala industrial, la producción de N-Heptanoyl-N’,N’-di-sec-butil-p-fenilendiamina sigue una ruta sintética similar, pero se optimiza para operaciones a gran escala. Esto implica el uso de reactores de flujo continuo para asegurar una mezcla eficiente y transferencia de calor. Las condiciones de reacción se controlan cuidadosamente para maximizar el rendimiento y minimizar los subproductos. El producto final se purifica utilizando técnicas como la destilación o la recristalización.

Análisis De Reacciones Químicas

Tipos de reacciones

N-Heptanoyl-N’,N’-di-sec-butil-p-fenilendiamina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de quinona.

Reducción: Se puede reducir para formar derivados de amina.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.

Productos principales

Oxidación: Derivados de quinona.

Reducción: Derivados de amina.

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

N-Heptanoyl-N’,N’-di-sec-butil-p-fenilendiamina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como antioxidante en la estabilización de polímeros y lubricantes.

Biología: Se investiga su posible papel en la protección de los sistemas biológicos contra el estrés oxidativo.

Medicina: Se explora por sus posibles efectos terapéuticos debido a sus propiedades antioxidantes.

Industria: Se utiliza en la producción de caucho, plásticos y otros materiales para evitar la degradación oxidativa.

Mecanismo De Acción

El efecto antioxidante de N-Heptanoyl-N’,N’-di-sec-butil-p-fenilendiamina se debe principalmente a su capacidad para donar átomos de hidrógeno a los radicales libres, neutralizándolos. El compuesto interactúa con especies reactivas de oxígeno (ROS) y especies reactivas de nitrógeno (RNS), evitando que causen daño celular. Los objetivos moleculares incluyen radicales lipídicos, radicales peroxilo y radicales hidroxilo. Las vías involucradas en su acción antioxidante incluyen la eliminación de radicales libres y la inhibición de la peroxidación lipídica.

Comparación Con Compuestos Similares

Compuestos similares

N,N’-Di-sec-butil-p-fenilendiamina: Estructura similar pero carece del grupo heptanoílo.

N,N’-Di-terc-butil-p-fenilendiamina: Contiene grupos terc-butilo en lugar de grupos sec-butilo.

N,N’-Dietil-p-fenilendiamina: Contiene grupos etilo en lugar de grupos sec-butilo.

Singularidad

N-Heptanoyl-N’,N’-di-sec-butil-p-fenilendiamina es único debido a la presencia del grupo heptanoílo, que aumenta su lipofilia y propiedades antioxidantes. Esto lo hace más efectivo en la estabilización de materiales hidrofóbicos en comparación con sus análogos.

Propiedades

Número CAS |

72453-56-6 |

|---|---|

Fórmula molecular |

C21H36N2O |

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

N-[4-[bis[(2R)-butan-2-yl]amino]phenyl]heptanamide |

InChI |

InChI=1S/C21H36N2O/c1-6-9-10-11-12-21(24)22-19-13-15-20(16-14-19)23(17(4)7-2)18(5)8-3/h13-18H,6-12H2,1-5H3,(H,22,24)/t17-,18-/m1/s1 |

Clave InChI |

XCUBRVVJLABQLN-QZTJIDSGSA-N |

SMILES isomérico |

CCCCCCC(=O)NC1=CC=C(C=C1)N([C@H](C)CC)[C@H](C)CC |

SMILES canónico |

CCCCCCC(=O)NC1=CC=C(C=C1)N(C(C)CC)C(C)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.